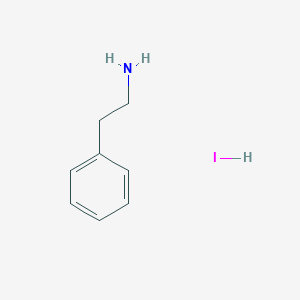

2-Phenylethylamine Hydroiodide

Description

Nomenclature and Chemical Classification of 2-Phenylethylamine Hydroiodide

The precise naming and classification of a chemical compound are fundamental to clear scientific communication. This section details the standardized nomenclature, common synonyms, and the chemical family to which this compound belongs.

IUPAC Naming Conventions for this compound

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-phenylethanamine;hydroiodide . fishersci.calgcstandards.com An alternative, also acceptable, IUPAC name is 2-phenylethylazanium;iodide . nih.gov This nomenclature precisely describes the molecular structure, indicating a 2-phenylethanamine molecule protonated at the nitrogen atom, forming a salt with the iodide ion.

Synonyms and Common Designations in Scientific Literature

In scientific literature and commercial listings, this compound is referred to by several synonyms. These alternative names are often used for brevity or based on historical naming conventions.

| Synonym | Reference |

| Phenethylamine (B48288) Hydroiodide | fishersci.canih.govchembk.comcymitquimica.comtcichemicals.comtcichemicals.com |

| 2-Phenylethylammonium Iodide | fishersci.cachembk.comtcichemicals.comtcichemicals.com |

| Phenethylammonium Iodide | fishersci.catcichemicals.comtcichemicals.com |

| PEAI | chembk.comtcichemicals.comtcichemicals.com |

| Phenethanaminium iodide | nih.gov |

| C6H5CH2CH2NH3I(PEAI) | chembk.com |

| SKL447 | chembk.com |

| SKL927 | chembk.com |

Classification as an Organic Ammonium (B1175870) Salt and Phenethylamine Derivative

This compound is classified as an organic ammonium salt . This classification arises from the reaction between the basic amino group of 2-phenylethylamine and hydroiodic acid, resulting in the formation of a salt. samaterials.com The compound is also a derivative of phenethylamine , a fundamental organic compound featuring a phenyl group attached to an ethylamine (B1201723) backbone. mentesabiertaspsicologia.comwikipedia.org The phenethylamine structure is a common scaffold in many biologically active molecules. nih.gov

Historical Context and Discovery of 2-Phenylethylamine and its Salts

The parent molecule, 2-phenylethylamine (PEA), has a rich history in chemical and biochemical research. It was first isolated and identified by the Polish biochemist Marceli Nencki in 1876 from decomposing gelatin. writeonpoint.com Following its initial discovery, other scientists found PEA in various contexts, often associated with fermentation and decomposition. writeonpoint.com The synthesis of 2-phenylethylamine was later reported in 1909. acs.org

The study of phenethylamine and its derivatives expanded significantly throughout the 20th century. Researchers began to understand its role in neurochemistry and its relationship to other psychoactive compounds. nih.govwriteonpoint.compublish.csiro.au The creation of various salt forms, including the hydrochloride and hydroiodide, became a standard practice in chemical synthesis to modify the compound's physical and chemical properties for research purposes. prepchem.comchemicalbook.com

Significance of the Hydroiodide Salt Form in Research Applications

The conversion of a parent compound into a salt form is a common strategy in pharmaceutical and chemical research to enhance its properties. nih.govbjcardio.co.uk The hydroiodide salt of 2-phenylethylamine offers specific advantages, particularly concerning its solubility.

Enhanced Solubility Characteristics

Salt formation is a widely used technique to increase the aqueous solubility of poorly soluble drugs. europeanpharmaceuticalreview.comijpsm.comontosight.ai The hydroiodide salt of 2-phenylethylamine is typically a white to off-white crystalline solid that is soluble in water. cymitquimica.com This enhanced solubility, compared to the free amine form, is advantageous in various research applications where dissolution in aqueous media is required. samaterials.comwisdomlib.org For instance, improved solubility can be crucial for creating stock solutions for in vitro assays or for applications in materials science, such as in the preparation of perovskite solar cells where phenylethylamine hydroiodide has been used for surface treatment. chemicalbook.comperovskite-info.com The increased hydrophilicity imparted by the ionic nature of the salt facilitates better wettability and dissolution rates. europeanpharmaceuticalreview.com

Improved Stability for Research and Synthesis

The transformation of 2-phenylethylamine into its hydroiodide salt is a critical modification that enhances its utility in research and synthesis by improving its stability. pharmaoffer.comwikipedia.org Amines in their freebase form can be susceptible to degradation, particularly through oxidation or reaction with atmospheric carbon dioxide, which can form a carbonate salt. pharmaoffer.com The conversion to a salt, such as the hydroiodide, mitigates these degradation pathways. stackexchange.com

The enhanced stability of the salt form can be attributed to several factors. Firstly, the formation of the ionic bond between the protonated amine (phenylethylammonium cation) and the iodide anion results in a more stable crystalline lattice structure compared to the freebase, which is a liquid at room temperature. stackexchange.comnih.gov This crystalline nature makes the compound easier to handle, purify through recrystallization, and store for extended periods with a longer shelf-life. pharmaoffer.comstackexchange.com

Furthermore, the salt form generally exhibits increased solubility in polar solvents, including water, which is often advantageous in various research applications, from biological assays to certain synthetic reactions. wikipedia.orgstackexchange.com This improved solubility and stability make this compound a more reliable and versatile reagent in the laboratory. pharmaoffer.com

Overview of Broad Research Applications of 2-Phenylethylamine Derivatives

The 2-phenylethylamine scaffold is a cornerstone in medicinal chemistry and materials science, leading to a vast array of derivatives with diverse research applications. mdpi.comresearchgate.net The structural framework of these compounds allows for modifications that can profoundly influence their biological activity and physical properties. researchgate.net

In medicinal chemistry, 2-phenylethylamine derivatives are integral to the study of various physiological processes due to their structural similarity to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862). mdpi.comkoreascience.kr This has led to extensive research into their potential as ligands for a range of receptors, including adrenergic, dopamine, and serotonin (B10506) receptors. mdpi.comnih.gov For instance, studies have explored the structure-activity relationship of numerous β-phenethylamine derivatives as inhibitors of dopamine reuptake, a mechanism relevant to the study of central nervous system stimulants. nih.govbiomolther.org Research has shown that substitutions on the aromatic ring and modifications of the amine group can significantly alter a derivative's potency and selectivity for the dopamine transporter (DAT). nih.gov

The following interactive tables summarize key research findings on 2-phenylethylamine derivatives in these fields:

Interactive Table 1: Research Findings on 2-Phenylethylamine Derivatives as Dopamine Reuptake Inhibitors

| Compound/Derivative | Modification | Key Finding on Dopamine Reuptake Inhibition |

| β-Phenethylamine (β-PEA) | Core Structure | Acts as a central nervous system stimulant and modulator of dopamine transmission. nih.govbiomolther.org |

| Arylethylamine Derivatives | Phenyl, thiophenyl, or substituted phenyl groups | Inhibitory effect increases in the order of phenyl, thiophenyl, and substituted phenyl groups. nih.gov |

| Alkylamine Derivatives | Varied alkyl group length and ring size | Longer alkyl groups and smaller ring sizes at the alkylamine position show stronger inhibitory activities. nih.gov |

| Compound 9 (Specific Derivative) | (S)-form | The (S)-form was found to be more stable and fit well into the binding site of the human dopamine transporter (hDAT). nih.gov |

Interactive Table 2: Research Findings on Phenethylammonium Iodide (PEAI) in Perovskite Solar Cells

| Application of PEAI | Key Research Finding |

| Surface Passivation | PEAI films effectively reduce trap-mediated charge recombination. tno.nl |

| Device Efficiency | PEAI-passivated cells show a significant increase in power conversion efficiency compared to non-passivated devices. tno.nlrsc.org |

| Device Stability | Greatly enhances light-soaking stability, with passivated cells retaining 80% of initial efficiency for twice as long as reference devices. tno.nl |

| Moisture Resistance | The hydrophobic nature of the PEAI layer improves the perovskite film's resistance to moisture-induced degradation. rsc.orgresearchgate.net |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-phenylethanamine;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.HI/c9-7-6-8-4-2-1-3-5-8;/h1-5H,6-7,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPHCENSIMPJEIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151059-43-7 | |

| Record name | 2-Phenylethylamine Hydroiodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenethylamine hydriodide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8V3FVH6WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity of 2 Phenylethylamine Hydroiodide

Advanced Synthesis Routes for 2-Phenylethylamine Hydroiodide and Related Phenethylamines

The synthesis of this compound can be approached directly from its free base or by first synthesizing 2-phenylethylamine from various precursors, which is then converted to the hydroiodide salt.

Direct Synthesis of this compound from 2-Phenylethylamine and Hydroiodic Acid

The most straightforward method for the preparation of this compound is the direct acid-base reaction between 2-phenylethylamine and hydroiodic acid. This reaction involves the protonation of the amino group of 2-phenylethylamine by the strong acid, hydroiodic acid, to form the corresponding ammonium (B1175870) salt.

The reaction is typically carried out by treating a solution of 2-phenylethylamine with a stoichiometric amount of hydroiodic acid. The solvent choice can vary, but inert solvents are generally preferred to avoid side reactions. The resulting salt precipitates out of the solution or is isolated by evaporation of the solvent. The formation of the hydroiodide salt enhances the stability and solubility of the phenethylamine (B48288) backbone in certain applications.

Reaction Scheme:

C₆H₅CH₂CH₂NH₂ + HI → C₆H₅CH₂CH₂NH₃⁺I⁻

This method is highly efficient and provides a high yield of the desired product under mild conditions.

Synthetic Pathways for 2-Phenylethylamine from Precursors

2-Phenylethylamine, the precursor to its hydroiodide salt, can be synthesized through various routes, each with its own set of advantages and specific reaction conditions.

A well-established method for the synthesis of 2-phenylethylamine is the reduction of benzyl (B1604629) cyanide. This can be achieved through catalytic hydrogenation, a process that involves the use of hydrogen gas and a metal catalyst.

Commonly used catalysts for this transformation include Raney nickel and palladium on carbon (Pd/C). The reaction is typically carried out under pressure and at elevated temperatures to ensure efficient conversion. The choice of solvent and the presence of additives can significantly influence the selectivity of the reaction, minimizing the formation of the secondary amine by-product, N,N-bis(2-phenylethyl)amine. For instance, conducting the reaction in the presence of ammonia (B1221849) or in a multiphase system containing water and CO₂ has been shown to improve the selectivity fo

Strategies for Derivatization and Analog Synthesis of Phenethylamines

The phenethylamine scaffold is a foundational structure in medicinal chemistry and organic synthesis, lending itself to a variety of derivatization strategies to create a diverse range of analogs. mdpi.comnih.gov These modifications are typically aimed at altering the molecule's physicochemical properties, biological activity, or to facilitate analysis. jfda-online.com Common strategies involve modifications at the amino group, the aromatic ring, or the ethyl side chain.

N-Substitution: The primary amine of phenethylamine is a common site for derivatization.

Acylation: The amine can be readily acylated using reagents like acid anhydrides or acyl chlorides. For instance, trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are used to create fluoroacyl derivatives. jfda-online.comshimadzu.comresearchgate.net This process increases volatility and improves chromatographic behavior for analysis by gas chromatography-mass spectrometry (GC-MS). shimadzu.comresearchgate.net

Reductive Amination: N-alkyl and N-benzyl analogs are frequently synthesized via reductive amination. nih.gov This two-step, one-pot reaction typically involves the condensation of the primary amine with an aldehyde or ketone to form an imine, which is then reduced in situ by a reducing agent like sodium borohydride (B1222165) (NaBH₄). nih.gov This method is highly versatile; for example, reacting a phenethylamine salt with various benzaldehydes yields a library of N-benzyl phenethylamines. nih.gov

Aromatic Ring Substitution: The phenyl ring can be substituted through electrophilic aromatic substitution reactions, although the activating/deactivating nature of the ethylamine (B1201723) group and any existing substituents must be considered. Halogenation, nitration, and Friedel-Crafts reactions can introduce a wide array of functional groups onto the ring, significantly impacting the analog's properties.

Side-Chain Modification: The ethyl bridge can also be modified. For example, hydroxylation can produce biologically active 1-hydroxy-phenethylamine derivatives, which are precursors for molecules like norephedrine. ias.ac.in

These derivatization techniques allow for the systematic exploration of structure-activity relationships and the fine-tuning of molecular properties for specific applications, from pharmaceutical leads to materials science precursors. mdpi.comnih.gov

Table 1: Common Derivatization Strategies for Phenethylamines

| Derivatization Site | Reaction Type | Common Reagents | Purpose |

|---|---|---|---|

| Amino Group | Acylation | Trifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA) | Improve analytical properties (e.g., for GC-MS) shimadzu.comresearchgate.net |

| Amino Group | Reductive Amination | Aldehydes/Ketones, Sodium Borohydride (NaBH₄) | Synthesis of N-alkyl and N-benzyl analogs nih.gov |

| Aromatic Ring | Electrophilic Substitution | Halogens, Nitrating agents | Introduce functional groups to modify biological activity mdpi.com |

| Side Chain | Hydroxylation | Various oxidizing agents | Synthesis of biologically active derivatives like amino alcohols ias.ac.in |

Chemical Reactivity and Reaction Mechanisms of this compound

This compound (C₈H₁₁N·HI) is an organic ammonium salt formed from the reaction of the base 2-phenylethylamine with hydroiodic acid. samaterials.com Its chemical reactivity is characterized by the properties of the phenethylammonium cation, the iodide anion, and the equilibrium with its free amine form. samaterials.com

The reactivity of this compound in nucleophilic substitution reactions stems primarily from its amine functional group. samaterials.com Although the nitrogen in the phenethylammonium cation is protonated, it exists in equilibrium with the deprotonated, free amine form (2-phenylethylamine). This free amine is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. In the presence of a base, which shifts the equilibrium to favor the free amine, it can readily participate in nucleophilic substitution reactions by attacking electrophilic centers. cymitquimica.com For example, it can react with alkyl halides or acyl chlorides in alkylation and acylation reactions, respectively. cymitquimica.com

The iodide anion (I⁻) is also a good nucleophile and can participate in substitution reactions. A notable example is the Finkelstein reaction, a type of SN2 reaction involving the exchange of a halogen atom. wikipedia.org In a suitable solvent like acetone, the iodide from this compound could potentially displace other halides (like chloride or bromide) from an alkyl substrate. The reaction is driven to completion if the resulting salt (e.g., NaCl or NaBr) is insoluble in the solvent and precipitates out. wikipedia.org

As an ionic salt, this compound can undergo ion exchange reactions in solution. samaterials.com The compound dissociates into the phenethylammonium cation ([C₆H₅CH₂CH₂NH₃]⁺) and the iodide anion (I⁻). The iodide anion can be exchanged with other anions by introducing a different salt into the solution. The reaction is governed by solubility principles. For instance, if a solution of silver nitrate (B79036) (AgNO₃) is added to an aqueous solution of this compound, the highly insoluble silver iodide (AgI) will precipitate, leaving the phenethylammonium nitrate salt in solution. This provides a straightforward method for synthesizing different phenethylammonium salts.

This compound serves as a versatile building block or precursor in the synthesis of more complex molecules in various fields. samaterials.com

Pharmaceuticals: The phenethylamine backbone is a key structural motif in a wide array of bioactive molecules and therapeutic agents. samaterials.com The hydroiodide salt provides a stable, often crystalline, and more soluble form of the amine, making it a convenient starting material for multi-step syntheses of pharmaceutical intermediates. samaterials.com

Materials Science: In recent years, this compound has gained prominence as a precursor for fabricating organic-inorganic hybrid perovskite materials used in photovoltaic applications. alfachemch.comgreatcellsolarmaterials.com The phenethylammonium cation acts as a large organic spacer cation. When incorporated into the perovskite crystal lattice, it can enhance the stability and performance of perovskite solar cells. acs.org For example, it can be used as an interfacial modifier between the hole transport layer and the perovskite film, which can passivate defects and improve the crystallinity of the film, leading to higher power conversion efficiencies. acs.org

Table 2: Applications of this compound as a Precursor

| Field | Application | Role of Compound | Resulting Structure/Effect |

|---|---|---|---|

| Pharmaceuticals | Synthesis of bioactive molecules | Starting material (stable amine source) | Complex drug intermediates and final products samaterials.com |

| Materials Science | Perovskite Solar Cells | Organic spacer cation / Interfacial modifier | Enhanced stability and efficiency of photovoltaic devices greatcellsolarmaterials.comacs.org |

Primary amines like 2-phenylethylamine can react with carbon dioxide (CO₂). This reaction is of interest for CO₂ capture and utilization. researchgate.netnih.gov The interaction typically proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of CO₂.

In the presence of a base (like NaOH) and in a solvent like DMSO, 2-phenylethylamine reacts with CO₂ to form a carbamate (B1207046) adduct. nih.gov Spectroscopic studies have confirmed the formation of this new chemical species. nih.gov Under different conditions, such as in the presence of specific catalysts like oxovanadium(V) compounds, 2-phenylethylamine can react with CO₂ under ambient pressure to synthesize ureas. researchgate.net This process demonstrates the potential for using CO₂ as a C1 building block in chemical synthesis, converting a simple amine into a more complex and valuable urea (B33335) derivative. researchgate.net The reaction of the amine with CO₂ can also lead to the formation of bicarbonate or carbonate salts, particularly in aqueous media. nih.gov

Spectroscopic and Computational Investigations of 2 Phenylethylamine Hydroiodide

Spectroscopic Characterization Techniques

Infrared Photodissociation (IRPD) spectroscopy is a powerful mass spectrometric technique used to obtain vibrational spectra of gas-phase ions. For protonated 2-phenylethylamine (H⁺PEA), the cationic component of 2-phenylethylamine hydroiodide, IRPD spectroscopy provides detailed insights into its geometric and vibrational properties, particularly the influential intramolecular forces. researchgate.netrsc.org

Studies employing IRPD spectroscopy on cold, isolated H⁺PEA ions, often complexed with weakly bound rare gas "messenger" atoms (like Neon or Argon), have been crucial for characterizing its structure. rsc.org The technique focuses on the N-H stretching region of the ammonium (B1175870) group (NH₃⁺), as this area is highly sensitive to the ion's conformation and internal interactions. researchgate.netrsc.org

Research has demonstrated that under these isolated, gas-phase conditions, H⁺PEA predominantly adopts a single, folded gauche conformation. rsc.org This specific arrangement is stabilized by a significant intramolecular cation-π interaction, where the protonated amino group forms a hydrogen bond with the electron-rich π system of the phenyl ring (NH⁺⋯π). researchgate.netrsc.org This interaction is strong enough to cause a notable red shift (a shift to lower frequency) in the vibrational frequency of the bonded N-H stretch compared to the free N-H stretches. rsc.org The analysis of IRPD spectra, when compared with theoretical calculations, allows for the precise assignment of these vibrational bands, confirming the dominance of the folded structure. researchgate.netrsc.org

The table below summarizes typical vibrational frequencies observed in the IRPD spectrum of protonated phenylethylamine, highlighting the effect of the cation-π interaction.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

| Bonded NH⁺ Stretch (in NH⁺⋯π) | ~3050 - 3150 | The N-H bond pointing towards the phenyl ring, showing a significant red shift due to the interaction. |

| Free (asymmetric) NH⁺ Stretch | ~3300 - 3350 | The two N-H bonds not involved in the intramolecular hydrogen bond. |

| Free (symmetric) NH⁺ Stretch | ~3250 - 3300 | The symmetric stretch of the two free N-H bonds. |

| Overtones and Combination Bands | Variable | These bands, made visible by anharmonicity, help confirm the structural assignment. researchgate.netrsc.org |

Note: The exact frequencies can vary based on the specific experimental conditions and the rare gas tag used.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the structure of molecules in solution. While specific NMR data for this compound is not extensively detailed in foundational research literature, analysis of 2-phenylethylamine and its derivatives provides a clear expectation of its spectral features. researchgate.netnih.gov The ¹H-NMR spectrum is particularly informative.

In the context of the 2-phenylethylamine cation, the key resonances would include:

Aromatic Protons: The protons on the phenyl ring typically appear as a multiplet in the aromatic region of the spectrum (approximately 7.2-7.4 ppm).

Ethyl Chain Protons: The two methylene (B1212753) groups (-CH₂-) of the ethyl chain would appear as distinct signals. Due to their proximity to the phenyl ring and the ammonium group, they form a complex spin system, often resulting in two triplets or multiplets around 2.8-3.2 ppm.

Ammonium Protons: The protons of the ammonium group (NH₃⁺) would present a signal that can be broadened due to quadrupole effects from the nitrogen atom and may exhibit coupling to the adjacent methylene group. 182.160.97 Its chemical shift is variable and dependent on factors like solvent and concentration.

The ¹³C-NMR spectrum would complement the proton data, showing distinct signals for the aromatic carbons and the two aliphatic carbons of the ethyl chain.

The table below outlines the expected ¹H-NMR chemical shifts for the 2-phenylethylamine cation based on related structures.

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl (C₆H₅-) | 7.20 - 7.40 | Multiplet (m) |

| Methylene (-CH₂-Ph) | ~2.80 - 3.00 | Triplet (t) or Multiplet (m) |

| Methylene (-CH₂-N⁺) | ~3.00 - 3.20 | Triplet (t) or Multiplet (m) |

| Ammonium (-NH₃⁺) | Variable | Broad singlet (br s) or Multiplet (m) |

Note: These are approximate values and can shift based on the solvent and other experimental conditions.

Advanced Computational Chemistry Approaches

Density Functional Theory (DFT) has become an indispensable tool for investigating the conformational landscape of flexible molecules like 2-phenylethylamine. researchgate.net For its protonated form, DFT calculations are essential to identify the possible stable conformers and to determine their relative energies. researchgate.netrsc.org

Computational studies have consistently shown that protonated phenylethylamine can exist in several conformations, primarily distinguished by the torsion angle of the ethylamine (B1201723) side chain relative to the phenyl ring. The two most significant conformers are the gauche (folded) and anti (extended) forms. nih.govnih.gov

Gauche Conformer: In this folded structure, the terminal NH₃⁺ group is positioned over the phenyl ring, allowing for a stabilizing intramolecular NH⁺⋯π interaction. researchgate.netrsc.org Calculations reveal this to be the most stable conformer in the gas phase. rsc.org

Anti Conformer: In this extended structure, the ethylamine chain points away from the ring. While less stable in the gas phase, this conformation is often favored in the solid, crystalline state (e.g., in hydrochloride salts) due to intermolecular packing forces. researchgate.net

DFT calculations provide the optimized geometries, relative energies, and vibrational frequencies for each conformer, which are then used to interpret experimental data from techniques like IRPD spectroscopy. researchgate.netrsc.org

The relative stability of these conformers as determined by DFT is summarized below.

| Conformer | Description | Relative Energy (Gas Phase) | Key Stabilizing Interaction |

| Gauche | Folded structure, NH₃⁺ group over the ring. | Most Stable (0 kJ/mol) | Intramolecular Cation-π |

| Anti | Extended structure, NH₃⁺ group away from ring. | Higher Energy | Sterically less hindered |

Standard DFT methods can struggle to accurately describe non-covalent interactions, such as the cation-π bond, which are dominated by electron correlation and dispersion forces. nih.gov To overcome this limitation, dispersion-corrected DFT methods (e.g., B3LYP-D3) are employed. researchgate.netrsc.org These methods add an empirical correction term to the standard DFT calculation to better account for long-range dispersion effects. nih.gov

For protonated phenylethylamine, the inclusion of dispersion corrections is critical for accurately modeling the strength and geometry of the intramolecular NH⁺⋯π interaction that stabilizes the gauche conformer. researchgate.netrsc.org These calculations confirm that dispersion forces are a major contributor to the stability of the folded structure, a finding that standard DFT functionals without correction would fail to capture. researchgate.net The accuracy of these methods allows for a reliable prediction of the geometric parameters and vibrational frequency shifts associated with this crucial interaction. researchgate.netrsc.org

The vibrations of molecules are not perfectly harmonic; they exhibit anharmonicity, meaning the energy levels are not equally spaced. This is particularly true for X-H stretching modes involved in hydrogen bonding. ucmerced.eduresearchgate.net In protonated phenylethylamine, the NH₃⁺ group, especially the N-H bond participating in the cation-π interaction, exhibits significant vibrational anharmonicity. researchgate.netrsc.org

Computational methods that go beyond the simple harmonic approximation are necessary to accurately reproduce experimental vibrational spectra. researchgate.netrsc.org Anharmonic calculations can predict not only the fundamental vibrational frequencies but also the positions and intensities of overtone and combination bands. researchgate.netrsc.orgresearchgate.net For H⁺PEA, these calculations have been vital for assigning complex features in the IRPD spectrum and explaining why some bands have anomalous intensities. researchgate.netrsc.org The strong agreement between anharmonic DFT calculations and experimental IRPD spectra provides definitive evidence for the folded gauche structure and the profound electronic and geometric effects that protonation has on the phenylethylamine molecule. researchgate.netrsc.org

Density Functional Theory (DFT) Calculations for Conformational Analysis

Investigation of Double-Ring Cation Structures

Computational studies on the protonated form of 2-phenylethylamine (PEA), the cation in this compound, have identified a distinct folded gauche conformer. nih.gov This specific three-dimensional arrangement is stabilized by a notable intramolecular NH⁺-π interaction. nih.gov In this configuration, the protonated amino group (NH₃⁺) folds back towards the phenyl ring, establishing a cation-π bond. This interaction effectively creates a pseudo-cyclic or "double-ring" structure, where the phenyl ring and the cyclic conformation of the ethylamine side chain, closed by the NH⁺-π bond, form the two rings.

Dispersion-corrected density functional theory (DFT) calculations have been crucial in elucidating the significant role of dispersion forces in stabilizing this cation-π interaction. nih.gov The formation of this stable, folded structure is a direct consequence of protonation at the amino group, which significantly alters the molecule's geometric and electronic landscape compared to its neutral counterpart. nih.gov This intramolecular bonding is a key feature governing the conformational preferences and potential biological interactions of the 2-phenylethylammonium cation.

Potential Energy Surface (PES) Analysis of Phenylethylamine Derivatives

The potential energy surface (PES) is a multidimensional map that describes the potential energy of a molecule as a function of its atomic coordinates. longdom.org For flexible molecules like 2-phenylethylamine and its derivatives, PES analysis is essential for understanding their conformational landscape, identifying stable structures, and mapping the pathways for chemical reactions. longdom.org

The complexity of a PES increases with the number of atoms in the molecule. longdom.org For PEA, the key degrees of freedom are the torsion angles of the ethylamine side chain. Theoretical calculations have identified several stable conformers corresponding to local minima on the potential energy surface. rsc.orgresearchgate.net These include two primary categories:

Gauche (folded) conformers: In these structures, the alkyl-amine chain is folded. The two most stable conformers of neutral PEA adopt this arrangement, which is stabilized by a weak NH⋯π interaction between the amino group and the aromatic ring. rsc.orgresearchgate.net

Anti (extended) conformers: These structures feature an extended alkyl-amine chain and are generally higher in energy. rsc.orgresearchgate.net

By mapping the PES, researchers can determine the energy barriers between these conformers and understand their relative populations at different temperatures. researchgate.net This analysis provides a foundational roadmap for predicting how phenylethylamine derivatives will behave and interact in various environments. longdom.org

HOMO-LUMO Analysis for Electronic Properties and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com

HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity). irjweb.com

LUMO: Represents the ability of a molecule to accept an electron (electrophilicity). irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a key indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comajchem-a.com

A large HOMO-LUMO gap implies high stability and low chemical reactivity. irjweb.com

A small HOMO-LUMO gap suggests high chemical reactivity, high polarizability, and that the molecule is more readily excited. irjweb.comnih.gov

For phenylethylamine derivatives, HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. nih.gov The distribution of the HOMO and LUMO densities across the molecule reveals which atoms are most involved in electron donation and acceptance, respectively. This information is invaluable for understanding reaction mechanisms and designing new molecules with specific electronic properties. nih.govwuxiapptec.com

| Parameter | Significance | Implication for High Value | Implication for Low Value |

|---|---|---|---|

| EHOMO | Ionization Potential (Electron-donating ability) | More reactive as a nucleophile | Less reactive as a nucleophile |

| ELUMO | Electron Affinity (Electron-accepting ability) | Less reactive as an electrophile | More reactive as an electrophile |

| HOMO-LUMO Gap (ΔE) | Chemical Reactivity / Kinetic Stability | High stability, low reactivity | Low stability, high reactivity |

Global Reactivity Indices and Fukui Functions in Reactivity Studies

To quantify the insights from HOMO-LUMO analysis, several global reactivity indices are calculated using the energies of the frontier orbitals. ajchem-a.com These descriptors, derived from Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity.

| Global Reactivity Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. irjweb.com |

| Chemical Softness (S) | S = 1 / η | The reciprocal of hardness. Soft molecules are more reactive. irjweb.com |

| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ = -χ) | A measure of the energy lowering of a system when it accepts electrons. |

While global indices describe the reactivity of the molecule as a whole, Fukui functions provide information about local reactivity, identifying the most reactive sites within a molecule. d-nb.infoias.ac.in The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes. d-nb.info Condensed Fukui functions are calculated for each atom and are used to predict sites for:

Nucleophilic attack (f⁺): Indicates sites most susceptible to attack by a nucleophile. substack.com

Electrophilic attack (f⁻): Indicates sites most susceptible to attack by an electrophile. substack.com

Radical attack (f⁰): Indicates sites most susceptible to attack by a radical. substack.com

These computational tools are essential for predicting the regioselectivity of chemical reactions involving phenylethylamine derivatives. nih.govresearchgate.net

First Principle Molecular Dynamics Simulations for Hydration Properties

First-principles molecular dynamics (FPMD) is a powerful simulation technique that combines molecular dynamics with electronic structure calculations (typically DFT). This method allows for the study of the dynamic behavior of systems, including bond formation and breaking, without relying on pre-parameterized force fields.

In the context of this compound, FPMD simulations can provide a detailed picture of its hydration properties. By simulating the compound in a solution of water molecules, researchers can investigate:

Solvation Structure: How water molecules arrange themselves around the phenylethylammonium cation and the iodide anion. This includes determining the number of water molecules in the first solvation shell and their preferred orientations. aps.org

Hydrogen Bonding: The dynamics of hydrogen bond formation and breaking between the NH₃⁺ group of the cation and surrounding water molecules, as well as between the iodide ion and water. Studies on neutral PEA have already confirmed its interaction with water molecules. researchgate.net

Ion Pairing: The interaction between the phenylethylammonium cation and the iodide anion in an aqueous environment and the role of water in mediating this interaction.

These simulations offer a molecular-level understanding of how this compound interacts with its aqueous environment, which is crucial for predicting its behavior in biological systems and solutions.

Computational Studies on Nitro-substituted Phenylethylamines and their Reactivity

Computational studies are widely used to investigate the properties and reactivity of nitroaromatic compounds. nih.govnih.gov Introducing a nitro (-NO₂) group to the phenylethylamine structure significantly alters its electronic properties due to the strong electron-withdrawing nature of the nitro group.

DFT calculations on nitro-substituted phenylethylamines can be used to:

Predict Reactivity: The presence of nitro groups generally lowers the HOMO and LUMO energies. nih.gov This can make the aromatic ring more susceptible to nucleophilic attack.

Analyze Stability: Calculations of heats of formation and activation energies can assess the thermal stability of these compounds. nih.govmdpi.com For instance, studies on other nitroaromatics have shown that substituting electron-withdrawing nitro groups with electron-donating groups like amines can lower the heat of formation. nih.gov

Model Reaction Mechanisms: Computational methods can elucidate the mechanisms of reactions, such as N-nitrosation, by calculating the energies of reactants, transition states, and products. researchgate.net

For example, a computational study on the N-nitrosation of various secondary amines using DFT showed that the reaction is likely to occur even for amines with sterically hindered and electron-withdrawing groups, indicating the high reactivity of the components involved. researchgate.net Similar approaches can be applied to understand the reactivity and potential metabolic pathways of nitro-substituted phenylethylamines. nih.gov

Quantum Chemical Studies on Protonation Effects and Conformational Stability

Quantum chemical studies have provided significant insights into the effects of protonation on the structure and stability of 2-phenylethylamine. researchgate.net Protonation occurs at the basic amino group, forming the phenylethylammonium cation. nih.gov This process induces substantial changes in the molecule's conformational preferences and electronic structure.

Infrared photodissociation (IRPD) spectroscopy combined with anharmonic calculations has shown that protonated 2-phenylethylamine (H⁺PEA) predominantly exists in a single, folded gauche conformer in the gas phase. nih.gov This conformation is highly stabilized by the intramolecular NH⁺-π interaction discussed previously. nih.gov

In contrast, neutral 2-phenylethylamine exhibits a more complex conformational landscape, with at least four different stable conformers (two gauche and two anti) coexisting in the gas phase, as identified by molecular beam Fourier transform microwave spectroscopy. rsc.orgresearchgate.net The two most stable conformers of the neutral form are also of the gauche type, but their stabilization relies on a weaker NH⋯π interaction. rsc.org

The table below summarizes the key differences between the neutral and protonated forms of 2-phenylethylamine.

| Property | Neutral 2-Phenylethylamine | Protonated 2-Phenylethylamine (Cation) |

|---|---|---|

| Dominant Conformer(s) | Multiple coexisting conformers (Gauche and Anti) rsc.orgresearchgate.net | Single dominant folded Gauche conformer nih.gov |

| Stabilizing Interaction | Weak NH⋯π hydrogen bond in gauche conformers rsc.org | Strong intramolecular NH⁺-π cation-π interaction nih.gov |

| Conformational Flexibility | Higher flexibility with multiple stable states | Reduced flexibility due to strong intramolecular bond |

| Electronic Structure | Standard aromatic and amine characteristics | Significantly altered due to the positive charge and cation-π bond nih.gov |

These studies highlight the profound impact of protonation, demonstrating how the addition of a single proton can lock the flexible side chain into a specific folded conformation, a factor that is critical for its interaction with biological targets.

Pharmacological and Neurochemical Research on 2 Phenylethylamine and Its Mechanisms

Neurotransmitter and Neuromodulator Roles of 2-Phenylethylamine

2-Phenylethylamine primarily functions as a neuromodulator, particularly of catecholaminergic systems, while its role as a classical neurotransmitter is considered to be of a lesser extent. wikipedia.orgiiarjournals.org As a neuromodulator, PEA influences the activity of other neurotransmitter systems, such as dopamine (B1211576) and norepinephrine (B1679862), thereby regulating monoamine neurotransmission. wikipedia.orgnih.gov It is synthesized in dopaminergic neurons and can potentiate catecholaminergic neurotransmission. oup.comiiarjournals.org This modulatory action is central to its physiological effects, which include influences on mood, focus, and alertness. nbinno.com

Mechanisms of Action at Biological Targets

2-Phenylethylamine exerts its effects through complex interactions with several key biological targets, including enzymes that regulate its metabolism and specific receptors that mediate its signaling pathways.

The concentration and activity of 2-phenylethylamine in the brain are tightly regulated by monoamine oxidase (MAO) enzymes. oup.com MAO exists in two isoforms, MAO-A and MAO-B, which are responsible for the oxidative deamination of biogenic and xenobiotic amines. nih.govwikipedia.org

2-Phenylethylamine is preferentially and rapidly metabolized by monoamine oxidase B (MAO-B). oup.comwikipedia.orgbrad.ac.ukbohrium.com This enzymatic degradation is a critical factor in its short biological half-life, which is estimated to be between 5 and 10 minutes. oup.comnootropicsexpert.com The metabolism of PEA by MAO-B occurs via oxidative deamination, converting it first to the intermediate phenylacetaldehyde (B1677652). iiarjournals.orgbrad.ac.uknih.gov This intermediate is then further oxidized to its primary urinary metabolite, phenylacetic acid, by the enzyme aldehyde dehydrogenase (ALDH). wikipedia.orgiiarjournals.orgbrad.ac.uk Studies using MAO-B knockout mice have confirmed the primary role of this enzyme in PEA metabolism, showing markedly elevated PEA levels in the brain in the absence of MAO-B. nih.govbohrium.com While MAO-A can also metabolize PEA to some extent, MAO-B is the principal enzyme responsible for its degradation in the central nervous system. nih.gov

Table 1: Metabolism of 2-Phenylethylamine

| Step | Reactant | Enzyme | Product |

|---|---|---|---|

| 1 | 2-Phenylethylamine | Monoamine Oxidase B (MAO-B) | Phenylacetaldehyde |

Given its rapid inactivation by MAO-B, the pharmacological activity of exogenously administered 2-phenylethylamine can be significantly enhanced and prolonged by the co-administration of a selective MAO-B inhibitor. wikipedia.orgnootropicsexpert.com By blocking the primary metabolic pathway, MAO-B inhibitors prevent the degradation of PEA, leading to increased and sustained concentrations in the brain. researchgate.netnih.gov This enhancement allows the inherent stimulant and neuromodulatory effects of PEA to become more pronounced. wikipedia.orgresearchgate.net Studies in both animals and humans have demonstrated that combining PEA with an MAO-B inhibitor, such as selegiline, potentiates its psychostimulant effects and has been explored for therapeutic applications, such as in the treatment of depression. wikipedia.orgresearchgate.netnih.govmdpi.com

2-Phenylethylamine is a potent agonist of trace amine-associated receptors (TAARs), a family of G protein-coupled receptors that are distinct from classical monoamine receptors. wikipedia.orgnih.govnih.gov These receptors are key mediators of the physiological effects of trace amines.

The most well-characterized interaction is between 2-phenylethylamine and Trace Amine-Associated Receptor 1 (TAAR1). wikipedia.org PEA binds to and activates TAAR1, which is expressed in brain regions associated with monoaminergic systems. wikipedia.orgnih.govnootropicsexpert.com Activation of TAAR1 by PEA initiates a signaling cascade that leads to the production of cyclic AMP (cAMP). bluelight.org This, in turn, can modulate the function of monoamine transporters for dopamine, norepinephrine, and serotonin (B10506), often inhibiting their reuptake and promoting their release. wikipedia.orgnih.govnootropicsexpert.com This mechanism underlies PEA's ability to regulate monoamine neurotransmission and produce its stimulant effects. wikipedia.org In addition to TAAR1, some evidence suggests that PEA also activates Trace Amine-Associated Receptor 2 (TAAR2). nootropicsexpert.com The activation of these receptors is a primary mechanism through which PEA exerts its role as a neuromodulator. nootropicsexpert.com

Table 2: Receptor Activity of 2-Phenylethylamine

| Receptor | Action | Species Studied |

|---|---|---|

| TAAR1 | Agonist | Human, Rat, Mouse |

Modulation of Monoamine Neurotransmitter Release and Turnover

2-Phenylethylamine (PEA) is an endogenous monoamine alkaloid that functions as a neuromodulator and stimulant within the central nervous system. mdpi.comwikipedia.orgcaymanchem.com Its primary mechanism involves the regulation of monoamine neurotransmission. wikipedia.org Research indicates that PEA enhances the release of key neurotransmitters such as dopamine, norepinephrine, and serotonin. mdpi.comcaymanchem.com

2-Phenylethylamine is recognized as a potent releasing agent of dopamine. wikipedia.orgconsensus.app Studies using in vivo microdialysis in rats have demonstrated that systemic administration of PEA significantly elevates extracellular dopamine levels in crucial brain regions, including the nucleus accumbens and the prefrontal cortex. researchgate.net The effect is particularly pronounced in the shell of the nucleus accumbens compared to the core. researchgate.net

The mechanism for this dopamine release is primarily attributed to PEA's interaction with the dopamine transporter (DAT). consensus.appnih.gov PEA is believed to cause a reversal of the DAT's function, leading to the non-vesicular release of dopamine from the neuron's cytoplasm into the synaptic cleft. consensus.appnih.gov This transporter-mediated mechanism is supported by findings that the dopamine-releasing effect is inhibited by DAT uptake inhibitors like GBR12909 and is absent in organisms lacking a functional dopamine transporter. researchgate.netnih.gov Further research has shown that the behavioral effects of PEA, such as increased psychomotor activity, are linked to the activation of the dopamine D1 receptor. nih.gov Acute administration of PEA has been found to increase dopamine concentration and the expression of dopamine-related proteins, such as phosphorylated dopamine transporter (p-DAT) and tyrosine hydroxylase (TH), in the dorsal striatum of mice. nih.gov

| Brain Region | Observed Effect | Key Mediators | Supporting Evidence |

|---|---|---|---|

| Nucleus Accumbens (Shell) | Significant increase in extracellular dopamine | Dopamine Transporter (DAT) | In vivo microdialysis showed increased dopamine levels, which were blocked by a DAT inhibitor. researchgate.net |

| Prefrontal Cortex | Increase in extracellular dopamine | - | Systemic administration of PEA increased dopamine levels in freely moving rats. researchgate.net |

| Dorsal Striatum | Increased dopamine concentration and expression of p-DAT and TH | Dopamine D1 Receptor | Acute PEA administration led to elevated dopamine and related proteins; behavioral effects were attenuated by a D1 antagonist. nih.gov |

Similar to its effects on dopamine, 2-Phenylethylamine acts as a releasing agent for norepinephrine. wikipedia.orgcaymanchem.com Studies have shown that PEA enhances the spinal monosynaptic reflex by releasing noradrenaline from the terminals of descending noradrenergic fibers. nih.gov This sympathomimetic action is considered indirect and can be blocked by pretreatment with reserpine, which depletes monoamine stores. nih.gov

Furthermore, PEA has been observed to potentiate the responses of cortical neurons to norepinephrine. nih.gov This potentiation occurs independently of endogenous norepinephrine levels and is not blocked by inhibitors of norepinephrine uptake, suggesting that PEA may act directly to increase the efficacy of norepinephrine at its receptor sites rather than solely by increasing its release. nih.gov

The interaction of 2-Phenylethylamine with the serotonin system involves both release and reuptake inhibition. mdpi.com The broader class of phenethylamines has been a focus of research for developing ligands with selectivity for different serotonin (5-HT) receptor subtypes. nih.govresearchgate.netdoaj.org

Studies on conformationally constrained phenethylamine (B48288) analogs have provided insights into the structure-activity relationships for binding to 5-HT2 receptors (5-HT2A, 5-HT2B, and 5-HT2C). nih.govdoaj.org For instance, the orientation of oxygen atoms on the phenyl ring relative to the ethylamine (B1201723) side chain is crucial for optimal activity. nih.govdoaj.org While much of the specific binding affinity research has been conducted on substituted phenethylamines, it highlights the capacity of the core 2-phenylethylamine scaffold to interact with serotonin receptor binding sites. nih.gov Neurochemically, there is evidence that 5-HT2 receptor subtypes can have opposing effects on dopamine release; 5-HT2A receptor stimulation tends to increase dopamine release in the frontal cortex, whereas 5-HT2C receptors can tonically inhibit it. nih.gov

Interaction with Vesicular Monoamine Transporter 2 (VMAT2)

2-Phenylethylamine regulates monoamine neurotransmission in part through its interaction with the Vesicular Monoamine Transporter 2 (VMAT2). wikipedia.org VMAT2 is a crucial protein located on synaptic vesicles responsible for sequestering cytosolic monoamines (like dopamine, norepinephrine, and serotonin) into the vesicles for subsequent release. nih.gov This process protects the monoamines from degradation and prevents oxidative stress in the neuron. nih.gov

PEA has been shown to inhibit VMAT2. wikipedia.org Its affinity for VMAT2 is comparable to that of dopamine and norepinephrine. nih.gov By interacting with VMAT2, PEA can disrupt the storage of monoamines within vesicles, leading to an increase in their cytosolic concentration. This elevation in cytosolic monoamines contributes to the non-vesicular release observed through the reversal of plasma membrane transporters like DAT. wikipedia.org The mechanism of action for related phenethylamine derivatives, such as methamphetamine, also involves disrupting the proton gradient of the vesicles and reversing VMAT2 function, leading to the efflux of neurotransmitters from storage vesicles into the cytoplasm. mdpi.com

Dopamine β-Hydroxylase (DBH) Ligand Studies

Dopamine β-hydroxylase (DBH) is a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine within the storage vesicles of noradrenergic and adrenergic neurons. nih.govnih.gov It is a key enzyme in the biosynthetic pathway of catecholamines. nih.gov

Research into 2-phenylethylamine and its derivatives as ligands for DBH is limited. nih.govresearchgate.net However, some studies have explored modified 2-phenethylamines for their ability to target this enzyme. For example, 2-vinyl- and 2-alkynyl-based 2-phenethylamine derivatives have been developed and shown to exhibit moderate in vitro activity as DBH inhibitors. nih.gov These studies suggest that the 2-phenylethylamine scaffold can be chemically modified to interact with the active site of DBH. nih.gov

Adenosine (B11128) Receptor (AR) Ligand Research

The 2-phenylethylamine chemical structure is a key moiety found in a range of ligands that target adenosine receptors (ARs). nih.gov ARs are a family of G-protein-coupled receptors (A1, A2A, A2B, and A3) that play significant roles in various physiological processes, including cardiovascular regulation and neurotransmission. nih.govfrontiersin.org

Several synthetic adenosine receptor agonists incorporate a 2-phenylethylamino group. For instance, adenosine analogs substituted at the 2-position with a 2-(4-aminophenyl)ethylamino group have been found to be potent coronary vasodilators with high affinity and selectivity for the A2a adenosine receptor. nih.gov Examples of such ligands include N6-(2-phenylethyl)adenosine and CGS 21680. nih.gov The presence of the 2-phenylethylamine motif in these compounds underscores its importance for achieving high-affinity binding to adenosine receptors. nih.govnih.gov

| Ligand Example | Target Receptor | Observed Activity | Reference |

|---|---|---|---|

| N6-(2-phenylethyl)adenosine | Adenosine Receptors | AR Ligand | nih.gov |

| APNEA (N6-[2-(4-aminophenyl)ethyl]adenosine) | Adenosine Receptors | AR Ligand | nih.gov |

| CGS 21680 | A2A Adenosine Receptor | Selective A2A Agonist | nih.gov |

| 2-[2-(4-amino-3-iodophenyl)ethylamino]adenosine (I-APE) | A2a Adenosine Receptor | High-affinity ligand, potent coronary vasodilator | nih.gov |

Neurochemical Effects and Alterations in Animal Models

Studies in animal models have demonstrated that 2-phenylethylamine significantly influences the levels of biogenic amines in the striatum, a key brain region involved in motor control and reward.

Dopamine and Metabolites: Acute and sub-acute administration of PEA has been shown to cause a significant, dose-dependent depletion of striatal dopamine and its metabolites. nih.govresearchgate.net Conversely, other studies indicate that acute PEA administration can increase the concentration of dopamine in the dorsal striatum. mdpi.com This is accompanied by an increase in the expression of phosphorylated dopamine transporter (p-DAT) and tyrosine hydroxylase (TH), which is the rate-limiting enzyme in dopamine synthesis. mdpi.com The mechanism for increasing extracellular dopamine is thought to involve the dopamine transporter (DAT). nih.gov Research using striatal slices from rats showed that PEA stimulates the release of radiolabeled dopamine. nih.gov Specifically, PEA was found to be more potent than phenelzine (B1198762) in inducing this release. nih.gov

Serotonin: In addition to its effects on the dopaminergic system, PEA also stimulates the release of serotonin (3H-5HT) from striatal slices. nih.gov However, the release of dopamine was more pronounced than that of serotonin in these experiments. nih.gov

The following table summarizes the observed effects of 2-phenylethylamine on striatal biogenic amines based on research findings.

| Compound | Biogenic Amine | Animal Model/System | Observed Effect | Source(s) |

| 2-Phenylethylamine | Dopamine | Balb/c mice | Dose-dependent depletion | nih.govresearchgate.net |

| 2-Phenylethylamine | Dopamine Metabolites | Balb/c mice | Dose-dependent depletion | nih.govresearchgate.net |

| 2-Phenylethylamine | Dopamine | Mice | Increased concentration | mdpi.com |

| 2-Phenylethylamine | Dopamine | Rat striatal slices | Stimulated release | nih.gov |

| 2-Phenylethylamine | Serotonin | Rat striatal slices | Stimulated release | nih.gov |

The effect of 2-phenylethylamine on acetylcholine (B1216132) release in the rat striatum is complex and appears to be dependent on the method of administration.

Systemic Administration: When administered systemically (intraperitoneally), PEA leads to a dose-dependent increase in the release of acetylcholine in the striatum. nih.govnih.gov This increase was observed at doses of 25 and 50 mg/kg. nih.gov Further research suggests this effect is mediated by the activation of AMPA-type glutamatergic receptors. The PEA-induced increase in acetylcholine release was completely blocked by an AMPA receptor antagonist (CNQX) but was not affected by an NMDA receptor antagonist (MK-801). nih.gov

Local Administration: In contrast, when PEA is applied directly into the striatum via a microdialysis probe, it significantly decreases the extracellular level of acetylcholine. nih.gov This localized effect was found to be mediated by the dopaminergic system, as the decrease was completely blocked by a dopamine D2 receptor antagonist (raclopride). nih.gov

Research has shown that 2-phenylethylamine can induce an increase in the concentration of cytosolic free calcium ions ([Ca2+]c). In a study using Saccharomyces cerevisiae (yeast) cells, PEA application led to a [Ca2+]c increase that was dependent on the concentration of PEA. oup.comnih.gov The primary source of this calcium was determined to be extracellular. oup.comnih.gov The study also noted that the generation of hydrogen peroxide (H2O2) in the cells preceded the calcium influx, and that externally applied H2O2 could also induce a [Ca2+]c increase, suggesting a potential mechanism of action. oup.comnih.gov Other studies have indicated that PEA can enhance Ca2+ influx at lower concentrations and inhibit it at higher concentrations. nih.gov

The zebrafish (Danio rerio) has emerged as a valuable animal model for screening and characterizing the neuroactive properties of various compounds, including 2-phenylethylamine derivatives. biorxiv.orgnih.govnih.govnih.govmdpi.com Studies using N-benzyl-2-phenylethylamine (NBPEA) derivatives in adult zebrafish have revealed distinct neurochemical and behavioral profiles based on their specific chemical substitutions.

Monoamine Turnover: Chronic and acute treatments with different NBPEA derivatives were shown to modulate brain serotonin and/or dopamine turnover. nih.govnih.gov For example, certain derivatives caused lower serotonin levels, while others increased serotonin turnover, as measured by the ratio of 5-hydroxyindoleacetic acid (5-HIAA) to serotonin. acs.org Similarly, effects on dopamine turnover were observed, with some compounds increasing the homovanillic acid (HVA) to dopamine ratio. acs.org Chronic treatment with some derivatives led to reduced brain levels of norepinephrine, dopamine, and serotonin. nih.gov

Behavioral Correlations: These neurochemical changes were often correlated with specific behavioral phenotypes. Artificial intelligence-driven phenotyping identified several behavioral clusters, including anxiogenic/hypolocomotor, behaviorally inert, anxiogenic/hallucinogenic-like, and anxiolytic/hallucinogenic-like profiles. biorxiv.orgnih.gov The substitutions on the phenethylamine moiety were primarily linked to alterations in anxiety-like behavior, while substitutions on the N-benzyl fragment mainly affected locomotion. biorxiv.orgnih.gov

The table below details the neurochemical effects of select N-benzyl-2-phenylethylamine derivatives in zebrafish.

| Compound Class | Specific Derivative(s) | Neurochemical Effect in Zebrafish Brain | Source(s) |

| NBPEA Derivatives | 24H-NBF, 24H-NBBr, 24H-NBOMe(F), 34H-NBOMe(F) | Lowered serotonin levels | acs.org |

| NBPEA Derivatives | 24H-NBF, 24H-NBBr, 24H-NBOMe(F), 34H-NBCl, 34H-NBOMe(F) | Increased serotonin turnover (5-HIAA/serotonin ratio) | acs.org |

| NBPEA Derivatives | 24H-NBOMe(F), 34H-NBCl, 34H-NBOMe(F) | Increased dopamine turnover (HVA/dopamine ratio) | acs.org |

| NBPEA Derivatives | 34H-NBF, 34H-NBCl, 24H-NBOMe(F), 34H-NBOMe(F) | Reduced norepinephrine levels (chronic treatment) | nih.gov |

| NBPEA Derivatives | 34H-NBF, 24H-NBOMe(F), 34H-NBOMe(F) | Reduced dopamine and serotonin levels (chronic treatment) | nih.gov |

Pharmacological Implications of Phenylethylamine Structural Similarities

The basic β-phenylethylamine structure is the parent scaffold for a vast number of psychoactive substances and endogenous compounds, including hormones and monoamine neurotransmitters like dopamine and norepinephrine. koreascience.krpharmacy180.comwikipedia.org The pharmacological activity and receptor selectivity of these compounds are heavily influenced by their specific structural modifications. This structure-activity relationship (SAR) is crucial for understanding their diverse effects.

Phenyl Ring Substitution: Modifications to the phenyl ring are critical. For instance, hydroxyl groups at the meta and para positions (a catechol structure), as seen in dopamine, are important for maximal agonistic activity at adrenergic receptors. pharmacy180.com Replacing or altering these groups can change receptor selectivity. For example, moving the hydroxyl groups to the 3 and 5 positions, as in metaproterenol, confers selectivity for β2 receptors and resistance to metabolism by COMT. pharmacy180.com

Ethylamine Side Chain Substitution: Substitution on the ethylamine side chain also modulates activity. An α-alkyl group (e.g., as in amphetamine) can increase the duration of action by making the compound resistant to metabolism by monoamine oxidase (MAO). pharmacy180.com However, an α-methyl group tends to reduce direct agonist activity at both α and β receptors. pharmacy180.comnih.gov

Nitrogen Atom Substitution: The nature of the substituent on the amino group significantly impacts receptor selectivity. As the size of the N-substituent increases, α-receptor agonist activity generally decreases, while β-receptor activity increases. pharmacy180.com Primary and secondary amines are typically more potent direct-acting agonists than tertiary or quaternary amines. pharmacy180.com

These structural similarities are fundamental to the mechanism of many phenethylamine derivatives, which often involves modulating monoamine neurotransmitter systems. wikipedia.orgnih.gov For example, the structural resemblance to amphetamine underlies the ability of many PEA analogs to inhibit dopamine uptake and stimulate its release. koreascience.krnih.gov

Structural Analogy to Amphetamines and Catecholamines

2-Phenylethylamine (PEA) serves as the foundational structure for a broad class of psychoactive compounds, including substituted phenethylamines. wikipedia.org Its molecular framework is characterized by a phenyl ring attached to an ethylamine side chain. wikipedia.org This core structure is remarkably similar to that of endogenous catecholamines and synthetic amphetamines, which underpins their overlapping pharmacological profiles. acs.org

The structural relationship between 2-phenylethylamine, catecholamines, and amphetamines is a cornerstone of neuropharmacology. Catecholamines, such as dopamine, norepinephrine, and epinephrine, are essentially 2-phenylethylamines with hydroxyl groups substituted on the phenyl ring. nih.gov Amphetamines are derivatives of 2-phenylethylamine that feature a methyl group at the alpha position of the ethylamine side chain. wikipedia.org

This structural mimicry allows these compounds to interact with similar biological targets, primarily the monoamine neurotransmitter systems. wikipedia.org The 2-phenylethylamine backbone is the key to this interaction, providing the necessary shape and chemical properties to bind to and influence the function of monoamine transporters and receptors. wikipedia.orgnih.gov

Table 1: Structural Comparison of 2-Phenylethylamine and Related Compounds

| Compound | Core Structure | Key Substitutions | Classification |

| 2-Phenylethylamine | Phenyl ring + Ethylamine side chain | None | Endogenous Trace Amine |

| Dopamine | 2-Phenylethylamine | Hydroxyl groups at the 3 and 4 positions of the phenyl ring | Endogenous Catecholamine |

| Norepinephrine | 2-Phenylethylamine | Hydroxyl groups at the 3 and 4 positions of the phenyl ring and a hydroxyl group at the beta position of the side chain | Endogenous Catecholamine |

| Amphetamine | 2-Phenylethylamine | Methyl group at the alpha position of the side chain | Synthetic Stimulant |

Mimicry of Stimulant Effects

Due to its structural similarity to amphetamines, 2-phenylethylamine exhibits central nervous system stimulant effects. wikipedia.orgacs.org It acts as a releasing agent for norepinephrine and dopamine, which is a mechanism it shares with amphetamine. wikipedia.org This action leads to increased synaptic concentrations of these neurotransmitters, resulting in heightened alertness and mood elevation. researchgate.net

Research has shown that 2-phenylethylamine's stimulant properties are normally short-lived due to rapid metabolism by monoamine oxidase (MAO). wikipedia.org However, when administered with a monoamine oxidase inhibitor (MAOI), its effects become more pronounced and sustained. wikipedia.org This highlights the intrinsic stimulant potential of the 2-phenylethylamine molecule.

The pharmacological actions of 2-phenylethylamine are mediated through its interaction with the trace amine-associated receptor 1 (TAAR1) and by inhibiting the vesicular monoamine transporter 2 (VMAT2) in monoamine neurons. wikipedia.org The binding to TAAR1 is a key mechanism through which both phenethylamine and amphetamine exert their effects on monoamine systems. wikipedia.org

Role in Pharmaceutical Development and Medicinal Chemistry

The 2-phenylethylamine scaffold is a privileged structure in medicinal chemistry, serving as a template for the design and synthesis of a wide array of therapeutic agents. nih.gov Its versatility allows for various substitutions on the phenyl ring, sidechain, and amino group, leading to compounds with diverse pharmacological activities. nih.govwikipedia.org

2-Phenylethylamine and its derivatives are crucial intermediates in the synthesis of numerous pharmaceuticals, particularly antidepressants and stimulants. chemimpex.comresearchgate.net The core structure is readily modified to produce compounds that can modulate monoamine neurotransmission, a key strategy in the treatment of depression and attention-deficit/hyperactivity disorder (ADHD). researchgate.netwebmd.com

Many antidepressant drugs are designed to enhance the levels of serotonin, norepinephrine, and/or dopamine in the brain. webmd.com The 2-phenylethylamine framework provides a starting point for creating molecules that can inhibit the reuptake or metabolism of these neurotransmitters. mdpi.comnih.gov Similarly, the development of novel stimulant medications often involves the chemical modification of the 2-phenylethylamine structure to achieve desired pharmacokinetic and pharmacodynamic profiles. chemimpex.com

The therapeutic potential of 2-phenylethylamine-based compounds extends to a range of neurological disorders. phrma.org The ability to modulate dopaminergic and other monoamine pathways makes this chemical class a subject of interest in the development of treatments for conditions such as Parkinson's disease and certain psychiatric disorders. researchgate.netresearchgate.net

Research into the neuroprotective and neurorestorative properties of 2-phenylethylamine derivatives is an active area of investigation. mdpi.comnih.gov For instance, studies have explored the potential of 2-phenylethylamine to ameliorate depression-like phenotypes by modulating signaling pathways involved in neurogenesis and synaptic plasticity, such as the BDNF/TrkB/CREB pathway. mdpi.comnih.gov The development of new medicines for neurological disorders often involves innovative approaches that target the underlying molecular and genetic mechanisms of these conditions, and the 2-phenylethylamine scaffold continues to be a valuable tool in these efforts. phrma.org

Table 2: Therapeutic Areas of 2-Phenylethylamine Derivatives

| Therapeutic Area | Mechanism of Action | Examples of Investigated or Developed Drugs |

| Depression | Modulation of monoamine neurotransmission (e.g., reuptake inhibition, MAO inhibition) | Various synthetic antidepressants |

| ADHD | Enhancement of dopamine and norepinephrine signaling | Amphetamine-based stimulants |

| Neurological Disorders | Dopaminergic modulation, neurotrophic factor signaling | L-DOPA (precursor for dopamine) |

Metabolic Pathways and Pharmacokinetics of 2 Phenylethylamine

Endogenous Synthesis and Distribution of 2-Phenylethylamine

Endogenous 2-phenylethylamine is synthesized from the essential amino acid L-phenylalanine. wikipedia.org This process occurs within the brain, and the resulting PEA is distributed in various regions, with notable concentrations in areas rich in dopamine (B1211576).

The primary pathway for the synthesis of 2-phenylethylamine in mammals is the enzymatic decarboxylation of L-phenylalanine. wikipedia.org This reaction is catalyzed by the enzyme aromatic L-amino acid decarboxylase, the same enzyme responsible for converting L-DOPA to dopamine. wikipedia.orgnih.gov This single-step conversion takes place in catecholaminergic terminals and the brain capillary endothelium, occurring at a rate comparable to the synthesis of dopamine. nih.gov

Table 1: Synthesis of 2-Phenylethylamine

| Precursor | Enzyme | Product |

| L-Phenylalanine | Aromatic L-amino acid decarboxylase | 2-Phenylethylamine |

2-Phenylethylamine is a natural constituent of the mammalian brain. nih.gov It is found throughout the central nervous system, but it is particularly concentrated in nigrostriatal and mesolimbic dopamine regions, such as the striatum and nucleus accumbens. nih.govmdpi.com In fact, the highest levels of PEA are found in these dopaminergic areas. mdpi.com Although its synthesis rate is similar to that of dopamine, its concentration in tissues is significantly lower due to a very rapid metabolism and short half-life. wikipedia.orgnih.gov

Metabolic Degradation Pathways

The physiological effects of 2-phenylethylamine are tightly regulated by its rapid degradation. The primary metabolic route involves oxidative deamination by monoamine oxidase B (MAO-B), followed by further oxidation into its main metabolite, phenylacetic acid. nih.govwikipedia.org

2-Phenylethylamine is rapidly metabolized, primarily by monoamine oxidase B (MAO-B). nih.govnih.gov MAO-B preferentially oxidizes PEA through a process called oxidative deamination. nih.goviiarjournals.org This enzymatic reaction converts 2-phenylethylamine into phenylacetaldehyde (B1677652). nih.goviiarjournals.org Due to this rapid degradation by MAO-B, endogenous PEA has a very short half-life. wikipedia.orgnih.gov

Following its formation, phenylacetaldehyde is quickly converted to phenylacetic acid. wikipedia.orgwikipedia.org This oxidation is predominantly carried out by the enzyme aldehyde dehydrogenase. nih.govwikipedia.orgiiarjournals.org Phenylacetic acid is the primary urinary metabolite of 2-phenylethylamine. wikipedia.orgwikipedia.org Studies using guinea pig liver slices have confirmed that aldehyde dehydrogenase is the predominant enzyme involved in the oxidation of phenylacetaldehyde. nih.gov

While aldehyde dehydrogenase is the principal enzyme in the conversion of phenylacetaldehyde to phenylacetic acid, other enzymes may also contribute to this metabolic step. iiarjournals.org Research has investigated the roles of aldehyde oxidase and xanthine (B1682287) oxidase. nih.govnih.gov Studies have shown that aldehyde oxidase also plays a role in the oxidation of phenylacetaldehyde, although it is less prominent than that of aldehyde dehydrogenase. nih.govresearchgate.net In contrast, the contribution of xanthine oxidase to this process in guinea pig liver appears to be minimal or nonexistent. nih.govnih.govresearchgate.net Therefore, both aldehyde dehydrogenase and aldehyde oxidase are involved in the rapid oxidation of phenylacetaldehyde, ensuring the efficient clearance of 2-phenylethylamine. nih.govresearchgate.net

Table 2: Degradation Pathway of 2-Phenylethylamine

| Substrate | Primary Enzyme(s) | Product |

| 2-Phenylethylamine | Monoamine Oxidase B (MAO-B) | Phenylacetaldehyde |

| Phenylacetaldehyde | Aldehyde Dehydrogenase, Aldehyde Oxidase | Phenylacetic Acid |

N-Oxygenation to Phenethyl Hydroxylamine and Oximes

The biogenic amine 2-phenylethylamine can undergo N-oxygenation, a metabolic process catalyzed by flavin-containing monooxygenase (FMO) enzymes. nih.gov Specifically, adult human liver microsomes, which contain FMO form 3 (FMO3), facilitate the NADPH-dependent N-oxygenation of 2-phenylethylamine. nih.gov This reaction proceeds through the intermediate, phenethyl hydroxylamine, to ultimately form the corresponding trans-oxime. nih.gov

This metabolic conversion is considered a detoxification pathway. nih.gov Studies have shown that both phenethyl hydroxylamine and the resulting phenethyl oxime have very poor affinity for various biogenic amine receptors and transporters. nih.gov Consequently, the sequential N-oxygenation of 2-phenylethylamine serves to terminate its biological activity. nih.gov Interestingly, phenethyl hydroxylamine can also be retroreduced back to 2-phenylethylamine in the presence of human or porcine liver microsomes, a reaction that appears to be dependent on a cytochrome P-450 system and stimulated by superoxide. nih.gov

| Enzyme/System | Metabolite(s) | Functional Consequence |

| Human FMO3 | Phenethyl hydroxylamine, trans-oxime | Detoxification, termination of biological activity nih.gov |

| Cytochrome P-450 | 2-Phenylethylamine (from retroreduction) | Re-formation of the parent amine nih.gov |

Sulfoxidation and Sulfone Formation in Substituted Phenethylamines

While the primary metabolic routes for unsubstituted 2-phenylethylamine are well-established, the metabolism of substituted phenethylamines can involve additional pathways, including the oxidation of sulfur-containing substituents. For phenethylamine (B48288) derivatives that incorporate a sulfide moiety, metabolic sulfoxidation can occur, leading to the formation of sulfoxides and, subsequently, sulfones.